molecular formula C10H12ClNO2 B3345913 6-Chloro-5-methylnicotinic acid isopropyl ester CAS No. 1122090-09-8

6-Chloro-5-methylnicotinic acid isopropyl ester

Cat. No.: B3345913
CAS No.: 1122090-09-8
M. Wt: 213.66 g/mol
InChI Key: RLSTWMKSXAQQGU-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Chemical Structures in Advanced Synthetic Disciplines

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry and materials science. Its aromatic nature, combined with the presence of a nitrogen atom, imparts unique electronic properties and the ability to engage in various non-covalent interactions. This makes pyridine-based structures essential components in the design of pharmaceuticals, agrochemicals, and functional materials. The substitution pattern on the pyridine ring can be finely tuned to modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is a critical aspect of drug discovery.

Contextualization of 6-Chloro-5-methylnicotinic Acid Isopropyl Ester within Nicotinic Acid Ester Research

Within the broad family of nicotinic acid derivatives, this compound is a specifically functionalized molecule. The presence of a chloro group at the 6-position, a methyl group at the 5-position, and an isopropyl ester at the 3-position provides multiple sites for potential chemical modification. The chloro group can act as a leaving group for nucleophilic substitution reactions, while the methyl group can influence the steric and electronic environment of the ring. The isopropyl ester moiety can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification. This trifunctional pattern makes it a potentially valuable building block for the synthesis of more complex heterocyclic systems.

Scope and Research Imperatives for Systemic Investigation of the Compound

A systematic investigation of this compound is warranted to fully elucidate its chemical potential. Key research imperatives include the exploration of its reactivity in various organic transformations, a thorough characterization of its physicochemical and spectroscopic properties, and the evaluation of its utility as a precursor for novel chemical entities with potential biological activity. Understanding the interplay of its functional groups is crucial for its strategic deployment in synthetic campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 6-chloro-5-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)8-4-7(3)9(11)12-5-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSTWMKSXAQQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 5 Methylnicotinic Acid Isopropyl Ester

Established Synthetic Pathways for Nicotinic Acid Esters

The final step in the synthesis of 6-Chloro-5-methylnicotinic acid isopropyl ester is typically the formation of the isopropyl ester group. This can be achieved through several standard organic chemistry reactions.

Direct esterification, often referred to as Fischer esterification, involves the reaction of the carboxylic acid precursor, 6-chloro-5-methylnicotinic acid, with isopropyl alcohol in the presence of a strong acid catalyst. Pyridinecarboxylic acids are known to undergo esterification when refluxed with an alcohol and a catalyst like sulfuric acid. orientjchem.org The reaction is an equilibrium process, and to achieve high yields, water is typically removed as it is formed.

Reaction Scheme: 6-Chloro-5-methylnicotinic acid + Isopropyl alcohol ⇌ this compound + Water

This method's viability depends on the stability of the starting material under strong acidic conditions and high temperatures.

Transesterification is an alternative route where an existing ester, such as methyl or ethyl 6-chloro-5-methylnicotinate, is converted into the desired isopropyl ester. This process involves reacting the starting ester with an excess of isopropyl alcohol, typically in the presence of an acid or base catalyst. organic-chemistry.org To drive the reaction to completion, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is continuously removed from the reaction mixture. google.com

A process for preparing menthyl nicotinate (B505614) utilizes a C1-C4 alkyl ester of nicotinic acid reacted with menthol (B31143) in the presence of an alkaline catalyst, such as sodium methoxide (B1231860). google.com This reaction is conducted under a partial vacuum to facilitate the removal of the alcohol byproduct. google.com Catalysts like Scandium(III) triflate (Sc(OTf)₃) have also been shown to be effective for direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org

Catalyst TypeExample CatalystReaction ConditionsAdvantages
Alkaline Sodium Methoxide (NaOMe)40°C to 150°C, partial vacuumEffective for base-stable substrates
Lewis Acid Scandium(III) triflate (Sc(OTf)₃)Boiling alcoholHigh yields for various substrates
N-Heterocyclic Carbene (NHC) Not specifiedRoom temperatureMild reaction conditions

A highly efficient method for ester formation is the acylation of an alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride. libretexts.org This pathway involves two main steps:

Formation of the Acyl Chloride : 6-chloro-5-methylnicotinic acid is converted to 6-chloro-5-methylnicotinoyl chloride. This is typically achieved by reacting the carboxylic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Esterification : The resulting acyl chloride reacts readily with isopropyl alcohol. chemguide.co.uk This reaction is often exothermic and rapid, and it is usually performed in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) gas that is produced. nih.gov

This method avoids the equilibrium limitations of direct esterification and can often be performed under milder, solvent-free conditions. psu.eduresearchgate.net

Precursor Synthesis and Halogenation Strategies

The introduction of the chlorine atom at the 6-position of the 5-methylnicotinic acid framework can be accomplished through several strategies.

One common approach involves the chlorination of a 6-hydroxynicotinic acid derivative. A patented method describes the synthesis of 6-chloronicotinic acid starting from DL-malic acid, which undergoes cyclization and ammonification to yield 6-hydroxynicotinic acid. google.com This intermediate is then subjected to a chlorination reaction to produce the desired 6-chloronicotinic acid. google.com The yield for this multi-step process is reported to be high, with a reaction conversion ratio of 96% and a yield of 98%. google.com

Another effective route is the direct oxidation of a pre-chlorinated precursor. For example, 2-chloro-5-methylpyridine (B98176) can be directly oxidized to 6-chloronicotinic acid. chemicalbook.comgoogle.com This method utilizes oxygen in the presence of a cobalt acetate (B1210297) catalyst in a solvent like chlorobenzene (B131634) at temperatures between 60-120°C. google.com This approach is advantageous as it avoids the use of heavily polluting reagents like potassium permanganate (B83412) or large quantities of mineral acids. google.com

Starting MaterialKey ReactionsReagents/ConditionsProductReported Yield
DL-malic acidCyclization, Ammonification, Chlorination1. Cyclization/Ammonification 2. Chlorination6-chloronicotinic acid98%
2-chloro-5-methylpyridineCatalytic OxidationO₂, Cobalt acetate, Chlorobenzene, 80°C6-chloronicotinic acidNot specified
6-hydroxynicotinic acidChlorinatione.g., POCl₃6-chloronicotinic acid53.8%

The synthesis of specifically substituted pyridines, such as the precursors for the target compound, presents a significant challenge in organic chemistry. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution and favors nucleophilic attack, primarily at the C2, C4, and C6 positions. rsc.org

Achieving regioselective functionalization often requires strategic chemical maneuvers. Direct C-H functionalization is a desirable but challenging goal due to the stability of the C-H bonds and the electronic nature of the pyridine ring. rsc.org Modern synthetic strategies to overcome these challenges include:

Pyridine N-oxides : Activation of the pyridine ring by forming the N-oxide can alter the electronic properties and direct incoming substituents to different positions.

Transition-Metal Catalysis : The use of various transition metals can enable site-selective C-H functionalization that might not be achievable through classical methods. researchgate.net

Zincke Imine Intermediates : Pyridinium (B92312) salts can be converted into Zincke imine intermediates, which can then undergo reactions to introduce substituents at specific positions on the ring. researchgate.netdigitellinc.com

These advanced strategies provide powerful tools for constructing complex pyridine derivatives by allowing for precise control over the placement of functional groups, which is essential for the synthesis of precursors for this compound.

Advanced Synthetic Approaches and Process Optimization for this compound

The synthesis of this compound, a key intermediate in various chemical industries, is continuously evolving towards more efficient, sustainable, and scalable methodologies. Advanced synthetic approaches are focusing on the implementation of novel catalytic systems, greener reaction conditions, and innovative process technologies to overcome the limitations of traditional esterification methods. These modern strategies aim to enhance reaction rates, improve yields and selectivity, minimize waste generation, and ensure safer operating conditions.

Catalytic Synthesis Protocols (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis is at the forefront of modern organic synthesis, offering pathways to desired molecules with high efficiency and selectivity. For the synthesis of nicotinic acid esters, both transition metal catalysis and organocatalysis present viable and advantageous alternatives to traditional acid-catalyzed esterification.

Transition Metal Catalysis: Transition metal-based catalysts have been investigated for the esterification of carboxylic acids, including nicotinic acid derivatives. These catalysts often exhibit high activity, allowing for lower catalyst loading and milder reaction conditions compared to strong mineral acids. For instance, solid acid catalysts, such as molybdenum trioxide supported on silica (B1680970) (MoO₃/SiO₂), have been shown to be effective bifunctional catalysts for the esterification of nicotinic acid to produce methyl nicotinate. orientjchem.org The Lewis acidic sites of the transition metal oxide, in conjunction with Brønsted acidic sites on the silica support, can activate the carboxylic acid towards nucleophilic attack by the alcohol. While direct studies on the isopropyl ester of 6-chloro-5-methylnicotinic acid are not extensively reported, the principles of using such solid acid catalysts are applicable. The use of heterogeneous catalysts like MoO₃/SiO₂ simplifies product purification, as the catalyst can be easily removed by filtration and potentially recycled, which is a significant advantage in industrial processes. orientjchem.org

Other transition metal catalysts, such as those based on iron, tin, or titanium, have also been explored for esterification reactions. Iron(III) nitrate, for example, has been demonstrated as a simple and commercially available Lewis acid catalyst for the esterification of β-citronellol with acetic acid, achieving high conversion and selectivity. rsc.org The efficiency of such Lewis acid catalysts is often linked to the ability of the metal cation to generate protons from the carboxylic acid, thereby activating it for esterification. rsc.org Tin-based catalysts are also known to be effective for (trans)esterification reactions, operating through either a Lewis acid mechanism or an exchange/insertion mechanism.

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. For esterification reactions, various organocatalysts have been developed. While specific applications to this compound are not widely documented, general organocatalytic methods for esterification are relevant. For instance, Brønsted acid-catalyzed atroposelective coupling of carboxylic acids with alcohols using ynamides as coupling reagents has been reported, demonstrating the potential of organocatalysis in complex ester synthesis. thieme-connect.de These methods can offer high yields and enantioselectivities for certain substrates. thieme-connect.de

The following table provides a comparative overview of different catalytic approaches for esterification reactions relevant to the synthesis of nicotinic acid esters.

Table 1: Comparison of Catalytic Synthesis Protocols for Esterification

Catalyst Type Example Catalyst Advantages Disadvantages Potential Applicability to this compound
Transition Metal (Heterogeneous) MoO₃/SiO₂ Easy separation and recyclability, milder conditions than strong mineral acids. orientjchem.org May require higher temperatures, potential for metal leaching. High, as it has been shown to be effective for methyl nicotinate synthesis. orientjchem.org
Transition Metal (Homogeneous) Iron(III) Nitrate High activity, commercially available, can operate under solvent-free conditions. rsc.org Difficult to separate from the reaction mixture. Moderate, depending on the tolerance of the chloro- and methyl-substituents to the Lewis acidic conditions.
Organocatalysis Chiral Brønsted Acids Metal-free, can provide high stereoselectivity, generally mild reaction conditions. thieme-connect.de Catalyst loading can be higher than transition metal catalysts, may have limited substrate scope. Moderate, would require specific catalyst development for this substrate.

Green Chemistry Solvents and Conditions in Esterification

The principles of green chemistry are increasingly influencing the design of synthetic processes, with a strong emphasis on the use of environmentally benign solvents and reaction conditions. Traditional esterification reactions often employ hazardous solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). rsc.org Recent research has focused on identifying safer and more sustainable alternatives.

For Steglich-type esterifications, which are widely used for forming esters under mild conditions, acetonitrile (B52724) has been proposed as a greener solvent system. nih.gov This approach offers comparable reaction rates and yields to traditional solvents while being less hazardous. Furthermore, the use of acetonitrile can simplify the work-up procedure, often eliminating the need for column chromatography. nih.gov Another promising green solvent is dimethyl carbonate (DMC), which has been identified as a favorable alternative in combination with Mukaiyama's reagent for Steglich esterifications. rsc.orgrsc.org

Deep eutectic solvents (DESs) represent another class of green solvents that are gaining attention for esterification reactions. DESs are mixtures of quaternary ammonium (B1175870) salts and hydrogen bond donors, and they can act as the solvent, catalyst, and even as an alkylating agent in some cases. tandfonline.comresearchgate.net This multi-functionality can significantly simplify the reaction setup and work-up. The use of DESs can lead to moderate to good yields for the esterification of various carboxylic acids. tandfonline.com

The following interactive data table summarizes the properties and advantages of selected green solvents for esterification compared to traditional solvents.

Table 2: Comparison of Green and Traditional Solvents for Esterification

Solvent Type Key Advantages Key Disadvantages
Dimethyl Carbonate (DMC) Green Biodegradable, low toxicity, favorable environmental, health, and safety (EHS) profile. rsc.orgrsc.org Higher boiling point than some traditional solvents.
Acetonitrile Greener Alternative Less hazardous than chlorinated solvents, can simplify product purification. nih.gov Still has some toxicity concerns.
Deep Eutectic Solvents (DESs) Green Can act as solvent, catalyst, and reactant; often biodegradable and low toxicity. tandfonline.comresearchgate.net Can be viscous, potentially higher cost.
Dichloromethane (DCM) Traditional Good solvent for a wide range of organic compounds. Carcinogenic, environmentally persistent. rsc.org
N,N-Dimethylformamide (DMF) Traditional High boiling point, good solvent for polar compounds. Reprotoxic, high boiling point makes removal difficult. rsc.org

Enzymatic Synthesis Techniques for Nicotinic Acid Esters

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to organic synthesis. frontiersin.org For the synthesis of nicotinic acid esters, hydrolase enzymes, particularly lipases, are of significant interest. google.com These enzymes can catalyze esterification reactions under mild conditions, often with high regioselectivity and enantioselectivity. nih.gov

While much of the research on the enzymatic synthesis of nicotinic acid focuses on the production of the acid itself from precursors like 3-cyanopyridine, the esterification of nicotinic acid using enzymes has also been explored. frontiersin.org A patent describes the reaction of an alcohol with nicotinic acid or its short-chain ester in the presence of a hydrolase enzyme, such as hog liver esterase, to produce other nicotinic acid esters. google.com This process is typically carried out in a suitable solvent like hexane (B92381) at temperatures between 20°C and 80°C, with concurrent removal of the water or alcohol by-product to drive the reaction equilibrium towards the product. google.com

Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Thermomyces lanuginosus, are widely used for ester synthesis due to their broad substrate specificity and stability in organic solvents. nih.govresearchgate.net The use of immobilized lipases is particularly advantageous as it allows for easy separation of the biocatalyst from the reaction mixture and its reuse over multiple cycles. nih.gov

The following table summarizes different lipases and their potential application in the synthesis of nicotinic acid esters.

Table 3: Lipases for Potential Use in Nicotinic Acid Ester Synthesis

Enzyme Source Organism Common Application in Ester Synthesis Advantages
Novozym 435 Candida antarctica lipase (B570770) B (immobilized) Broad substrate specificity, regioselective acylation of alcohols. nih.gov High stability, widely commercially available, reusable. nih.gov
Lipozyme TL IM Thermomyces lanuginosus lipase (immobilized) Acylation of sugar alcohols and other polyols. researchgate.net Good thermal stability, effective in organic solvents.
Hog Liver Esterase Porcine liver Mentioned for the synthesis of nicotinic acid esters. google.com Demonstrates feasibility for the target reaction.

Flow Chemistry and Continuous Processing in Pyridine Ester Synthesis

Flow chemistry, or continuous processing, is a modern manufacturing paradigm that offers significant advantages over traditional batch production, particularly in terms of safety, efficiency, and scalability. riken.jp In a flow process, reactants are continuously pumped through a reactor, where they mix and react. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product quality and consistency. organic-chemistry.org

For esterification reactions, continuous flow systems can be particularly beneficial. The use of packed-bed reactors containing a solid catalyst, for example, allows for the continuous production of esters with high yields. riken.jp The water by-product can be continuously removed, shifting the reaction equilibrium towards the product. This has been demonstrated for the Fischer esterification of carboxylic acids using sulfonic acid-functionalized silica as a supported catalyst. researchgate.net

The following interactive data table highlights the key advantages of flow chemistry compared to traditional batch processing for ester synthesis.

Table 4: Advantages of Flow Chemistry vs. Batch Processing for Ester Synthesis

Feature Flow Chemistry Batch Processing
Heat Transfer Excellent, due to high surface-area-to-volume ratio. Can be poor, leading to temperature gradients and potential side reactions.
Mass Transfer Efficient, leading to faster reaction rates. Can be limited by stirring efficiency.
Safety Inherently safer due to small reaction volumes at any given time. Larger reaction volumes pose a greater risk in case of exothermic events.
Scalability Scaled by running the process for a longer duration ("scaling out"). Requires larger reactors, which can be a significant capital investment.
Process Control Precise control over reaction parameters. organic-chemistry.org More difficult to maintain uniform conditions throughout the reactor.
Productivity Can lead to higher productivity for a given reactor volume. Limited by the cycle time of each batch.

Chemical Reactivity and Derivatization Studies of 6 Chloro 5 Methylnicotinic Acid Isopropyl Ester

Transformations at the Ester Functionality

The isopropyl ester group of 6-chloro-5-methylnicotinic acid isopropyl ester is amenable to several key transformations, including hydrolysis, aminolysis, transesterification, and reduction. These reactions provide pathways to a diverse array of derivatives, such as carboxylic acids, amides, alternative esters, and alcohols or aldehydes.

Hydrolysis and Saponification Reactions

The hydrolysis of the isopropyl ester to the corresponding carboxylic acid, 6-chloro-5-methylnicotinic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically employing aqueous mineral acids such as hydrochloric acid or sulfuric acid, proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.

Alternatively, base-mediated hydrolysis, or saponification, is a common and often more efficient method. This process involves the use of an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds through nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the free carboxylic acid. The general mechanism for ester hydrolysis is a well-established process in organic chemistry.

Table 1: Representative Conditions for Ester Hydrolysis

Catalyst/Reagent Solvent Temperature Product
Hydrochloric Acid Water/Dioxane Reflux 6-Chloro-5-methylnicotinic acid

Aminolysis and Amidation Reactions

The reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the formation of the corresponding amides. This aminolysis reaction is a direct method for introducing nitrogen-containing functional groups. The reaction typically requires heating the ester with the amine, sometimes in the presence of a catalyst. The general mechanism for the aminolysis of esters involves nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of isopropanol (B130326).

The reactivity of the amine and the steric hindrance around the ester and the amine are crucial factors influencing the reaction rate. For less reactive amines, the conversion can be facilitated by using higher temperatures or by converting the ester to a more reactive acyl chloride intermediate first.

Table 2: Examples of Aminolysis Reactions

Amine Solvent Conditions Product
Ammonia Methanol (B129727) Sealed tube, heat 6-Chloro-5-methylnicotinamide
Benzylamine Toluene Reflux N-Benzyl-6-chloro-5-methylnicotinamide

Transesterification for Diverse Ester Formulations

Transesterification is a process where the isopropyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium alkoxide). The equilibrium of the reaction can be shifted towards the product by using a large excess of the new alcohol or by removing the isopropanol that is formed.

This method allows for the synthesis of a variety of esters of 6-chloro-5-methylnicotinic acid, which can be useful for modifying the compound's physical properties, such as solubility and boiling point, or for subsequent synthetic steps.

Table 3: Transesterification Reaction Parameters

Alcohol Catalyst Conditions Product
Methanol Sulfuric Acid Reflux 6-Chloro-5-methylnicotinic acid methyl ester
Ethanol Sodium Ethoxide Reflux 6-Chloro-5-methylnicotinic acid ethyl ester

Reductions to Corresponding Alcohols or Aldehydes

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester all the way to the primary alcohol, (6-chloro-5-methylpyridin-3-yl)methanol. The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

For the partial reduction of the ester to the corresponding aldehyde, 6-chloro-5-methylnicotinaldehyde, more sterically hindered and less reactive reducing agents are required. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, and the reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol.

Table 4: Reduction of the Isopropyl Ester

Reducing Agent Solvent Temperature Product
Lithium Aluminum Hydride (LiAlH₄) THF 0 °C to Room Temp (6-Chloro-5-methylpyridin-3-yl)methanol

Reactivity of the Chloro Substituent

The chlorine atom at the 6-position of the pyridine (B92270) ring is susceptible to nucleophilic attack, allowing for its displacement by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The 6-chloro substituent on the pyridine ring of this compound can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this reaction by stabilizing the intermediate Meisenheimer complex.

A wide range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the formation of 6-substituted-5-methylnicotinic acid isopropyl esters. For instance, reaction with ammonia or primary amines can yield 6-amino-5-methylnicotinic acid derivatives, while reaction with sodium methoxide (B1231860) would produce the 6-methoxy analogue. The reactivity in SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Generally, strong nucleophiles and polar aprotic solvents favor the reaction.

Table 5: Examples of SNAr Reactions

Nucleophile Solvent Conditions Product
Ammonia Dioxane Heat, pressure 6-Amino-5-methylnicotinic acid isopropyl ester
Sodium Methoxide Methanol Reflux 6-Methoxy-5-methylnicotinic acid isopropyl ester
Hydrazine Ethanol Reflux 6-Hydrazinyl-5-methylnicotinic acid isopropyl ester

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)

The chlorine atom at the 6-position of the pyridine ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the pyridine core.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. Esters of 6-chloronicotinic acid, which are close analogs of the title compound, have been shown to effectively participate in Suzuki-Miyaura couplings. For instance, the reaction of ethyl 6-chloropyridine-3-carboxylate with arylboronic acids, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate, proceeds to yield the corresponding 6-aryl-nicotinic acid esters. researchgate.net This transformation is crucial for the synthesis of biaryl structures, which are prevalent in medicinal chemistry and materials science.

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide. This method has been applied to halopyridine systems to introduce various organic fragments. For example, the synthesis of complex heterocyclic compounds has been achieved via the Stille coupling of a chloropyridine derivative with an organostannane reagent in the presence of a palladium catalyst. google.com In a related context, methyl 5-bromo-6-chloronicotinate has been utilized in synthetic sequences involving Stille couplings, demonstrating the utility of this reaction class for functionalizing the halopyridine scaffold. researchgate.net

Heck and Negishi Couplings: While specific examples of the Heck reaction with the title compound are not extensively detailed, the general reactivity of chloropyridines in such transformations is well-established. The Heck reaction couples the halide with an alkene to form a new C-C bond. More directly, the Negishi coupling, which utilizes an organozinc reagent, has been successfully performed on the closely related ethyl 6-chloronicotinate. uni-muenchen.de This reaction, catalyzed by palladium complexes, allows for the introduction of alkyl or alkynyl groups at the 6-position of the pyridine ring. uni-muenchen.de

Table 1: Representative Conditions for Cross-Coupling Reactions of 6-Chloronicotinate Esters

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventConditionsProduct TypeRef.
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄K₂CO₃EthanolReflux6-Aryl-nicotinate researchgate.net
Negishi AlkynylzincPd(dba)₂ / DavePhos-THF60 °C6-Alkynyl-nicotinate uni-muenchen.de
Stille OrganostannanePalladium Catalyst-NMP130 °C (Microwave)6-Substituted-nicotinate google.com

Halogen-Metal Exchange Processes

Halogen-metal exchange is a powerful tool for converting organic halides into highly reactive organometallic reagents, such as organolithium or organomagnesium compounds. This transformation reverses the polarity at the carbon atom, turning an electrophilic site into a potent nucleophilic one. These newly formed organometallic intermediates can then be trapped with a wide range of electrophiles.

For halopyridines, this process typically involves the reaction of the halide with a strong organometallic base, like n-butyllithium, at low temperatures. While the chlorine atom is generally less reactive than bromine or iodine in this exchange, the process can be facilitated under specific conditions. For example, lithiation of bromo-chloropyridine derivatives has been successfully carried out using n-butyllithium in a non-protic solvent like THF at -78 °C. google.com The resulting lithiated pyridine can then be used in subsequent reactions, such as alkylation, acylation, or addition to carbonyls. This methodology provides a pathway to introduce substituents that are not accessible through cross-coupling or direct nucleophilic substitution.

Reactions Involving the Methyl Group and Pyridine Nitrogen

Functionalization of the Methyl Group (e.g., oxidation, halogenation)

The methyl group at the C5 position of the pyridine ring is generally less reactive than methyl groups at the C2 or C4 positions due to electronic effects.

Halogenation: Radical halogenation of the methyl group on the pyridine ring, typically using N-Bromosuccinimide (NBS) with a radical initiator, is highly dependent on the position of the methyl group. Studies on simple methylpyridines have shown that the order of reactivity towards NBS is 4-methyl > 2-methyl > 3-methyl. cdnsciencepub.com The 3-methylpyridine (B133936) (and by extension, the 5-methyl group) is often found to be unreactive under standard radical bromination conditions. cdnsciencepub.com High-temperature gas-phase chlorination is an alternative but often lacks selectivity. youtube.com Therefore, direct halogenation of the C5-methyl group of this compound is expected to be challenging.

Oxidation: While the methyl group is resistant to many common oxidizing agents, more potent methods can be employed. A general method for the oxidation of aromatic methyl groups to carboxylic acids involves the use of N-Bromosuccinimide under photoirradiation in the presence of molecular oxygen. researchgate.net This aerobic oxidation proceeds via a radical mechanism and could potentially convert the 5-methyl group into a carboxylic acid, yielding a pyridine-3,5-dicarboxylic acid derivative after hydrolysis of the ester.

Quaternization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing it to react with electrophiles. Quaternization is the reaction of the pyridine nitrogen with an alkylating agent to form a positively charged pyridinium (B92312) salt.

This reaction is a general feature of pyridines. The nitrogen atom in this compound is expected to react with various alkylating agents. Common reagents for this transformation include alkyl halides (e.g., methyl iodide, ethyl bromide) and dialkyl sulfates (e.g., dimethyl sulfate). google.com The reaction typically proceeds by mixing the pyridine derivative with the alkylating agent, sometimes in a solvent, to yield the corresponding N-alkyl pyridinium halide or sulfate (B86663) salt. This modification significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic attack and modifying its biological properties.

Oxidation Reactions of the Pyridine Ring

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation introduces an oxygen atom onto the nitrogen, which alters the steric and electronic properties of the ring, influencing its reactivity in subsequent reactions.

The N-oxidation of chloropyridines is a well-documented process. chempanda.comwikipedia.org Analogy with 2-chloropyridine (B119429) suggests that this compound can be converted to its corresponding N-oxide. dcu.iedcu.ie The reaction is typically carried out using a peroxy acid, such as peracetic acid, or with hydrogen peroxide in the presence of a suitable catalyst. google.com For example, reacting 2-chloropyridine with aqueous hydrogen peroxide in the presence of a heterogeneous acid catalyst like AMBERLYST 15 has been shown to produce 2-chloropyridine N-oxide with high selectivity. google.com A similar outcome would be expected for the title compound, yielding isopropyl 6-chloro-5-methylnicotinate-N-oxide.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 6-Chloro-5-methylnicotinic acid isopropyl ester is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl group attached to the ring, and the protons of the isopropyl ester group.

The two aromatic protons at positions 2 and 4 of the pyridine ring are expected to appear as distinct doublets in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. The proton at position 2 (H-2) is anticipated to be the most deshielded due to the inductive effect of the adjacent nitrogen atom and the ester group. The proton at position 4 (H-4) will also be in the aromatic region but likely at a slightly higher field than H-2.

The methyl group protons at position 5 are predicted to resonate as a singlet in the range of δ 2.3-2.6 ppm. The isopropyl group will present as a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The methine proton is expected around δ 5.0-5.3 ppm, shifted downfield by the adjacent oxygen atom of the ester. The two methyl groups of the isopropyl moiety are expected to appear as a doublet around δ 1.3-1.5 ppm.

Predicted ¹H NMR Data:

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~8.7 - 8.9d1HH-2
~8.1 - 8.3d1HH-4
~5.1 - 5.3sept1H-CH(CH₃)₂
~2.4 - 2.6s3H5-CH₃
~1.3 - 1.5d6H-CH(CH₃ )₂

d = doublet, s = singlet, sept = septet

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the isopropyl ester is expected to be the most downfield signal, typically in the range of δ 160-170 ppm. The aromatic carbons of the pyridine ring will appear between δ 120 and 160 ppm. The carbon bearing the chlorine atom (C-6) is expected to be significantly deshielded. The methine and methyl carbons of the isopropyl group, and the methyl group on the ring, will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data:

Chemical Shift (δ ppm)Assignment
~163 - 165C=O
~155 - 158C-6
~152 - 155C-2
~138 - 141C-4
~130 - 133C-5
~125 - 128C-3
~69 - 72-C H(CH₃)₂
~21 - 23-CH(C H₃)₂
~18 - 205-C H₃

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this molecule, a cross-peak would be expected between the H-2 and H-4 protons of the pyridine ring, confirming their ortho relationship. Additionally, a strong correlation would be observed between the methine proton and the methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals. For example, the doublet at δ ~1.3-1.5 ppm would correlate with the carbon signal at δ ~21-23 ppm, confirming the assignment of the isopropyl methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected correlations would include:

The H-2 and H-4 protons showing correlations to the ester carbonyl carbon (C=O).

The methine proton of the isopropyl group showing a correlation to the ester carbonyl carbon.

The methyl protons at position 5 showing correlations to C-4, C-5, and C-6.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the ester group. Other significant absorptions will arise from C-O stretching, C-Cl stretching, and vibrations of the substituted pyridine ring.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretching
~2980 - 2850MediumAliphatic C-H stretching (isopropyl, methyl)
~1720 - 1740StrongC=O stretching (ester)
~1550 - 1600MediumC=C and C=N stretching (pyridine ring)
~1250 - 1300StrongAsymmetric C-O-C stretching (ester)
~1100 - 1150StrongSymmetric C-O-C stretching (ester)
~700 - 800StrongC-Cl stretching

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to produce strong signals.

Predicted Raman Shifts:

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretching
~2980 - 2850StrongAliphatic C-H stretching (isopropyl, methyl)
~1550 - 1600StrongC=C and C=N stretching (pyridine ring)
~1000 - 1050StrongRing breathing mode (pyridine)
~700 - 800MediumC-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. This technique provides critical information regarding the molecular weight and elemental formula of a compound and can reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to a very high degree of accuracy (typically within 0.001 Da), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, HRMS would be employed to confirm its elemental composition of C10H12ClNO2. The presence of chlorine is particularly notable, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak, providing a clear diagnostic marker for the presence of a single chlorine atom in the molecule. The analysis would aim to match the experimentally observed accurate mass with the theoretically calculated mass of the protonated molecular ion [M+H]⁺.

Table 1: Theoretical HRMS Data for this compound

Ion Formula Isotope Calculated Mass (Da) Relative Abundance (%)
[C₁₀H₁₃³⁵ClNO₂]⁺ M+H 214.0602 100.0

This interactive table presents the theoretically calculated values for the protonated molecular ion, which would be the target for experimental verification in an HRMS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. epa.gov In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. Upon elution from the column, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI).

Electron ionization is a high-energy process that leads to extensive fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular "fingerprint," allowing for structural confirmation and identification. nih.gov For this compound, characteristic fragmentation pathways would be expected, including the loss of the isopropyl group, cleavage of the ester bond, and fragmentation of the chloromethylpyridine ring.

Table 2: Plausible Mass Fragments in GC-MS (EI) of this compound

Fragment Ion Proposed Structure / Loss Theoretical m/z
213/215 [M]⁺ Molecular ion
198/200 [M - CH₃]⁺ Loss of a methyl group
170/172 [M - C₃H₇]⁺ Loss of the isopropyl group
154/156 [M - COOC₃H₇]⁺ Loss of the isopropyl ester group

This interactive table outlines potential fragmentation patterns that could be observed in an electron ionization mass spectrum, providing valuable structural information.

The sensitivity of mass spectrometry is highly dependent on the efficiency with which the analyte can be ionized. For compounds that exhibit poor ionization under standard conditions, various strategies can be employed to enhance the signal. nih.gov In electrospray ionization (ESI), a common technique for LC-MS, signal intensity can be influenced by the mobile phase composition. chromatographyonline.com

For a weakly basic compound like this compound, which contains a pyridine nitrogen atom, ionization efficiency in positive-ion ESI can often be improved by adding a small amount of an acid, such as formic acid, to the mobile phase. researchgate.net This promotes the formation of the protonated molecule [M+H]⁺, leading to a more robust signal. Conversely, in cases of signal suppression, where other components in the sample matrix interfere with ionization, adjustments to chromatography, enhanced sample cleanup, or the use of a different ionization technique, such as atmospheric pressure chemical ionization (APCI), may be necessary. semanticscholar.org The formation of adducts with ions like sodium [M+Na]⁺ is also a common phenomenon that can be utilized for detection if protonation is inefficient. chromatographyonline.com

X-ray Diffraction and Crystallographic Studies

While mass spectrometry provides information on the connectivity and elemental composition of a molecule, X-ray diffraction (XRD) on a single crystal offers an unambiguous determination of its three-dimensional structure in the solid state.

To perform single-crystal X-ray diffraction, a high-quality crystal of this compound must first be grown. This technique involves irradiating the crystal with a focused beam of X-rays and measuring the diffraction pattern produced. The geometric arrangement of the diffraction spots allows for the determination of the unit cell parameters—the fundamental repeating unit of the crystal. The intensities of these spots contain the information needed to solve the crystal structure, revealing the precise spatial coordinates of every atom in the molecule. nanomegas.com

The resulting structural solution would provide definitive data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. For nicotinic acid derivatives, XRD studies reveal key structural features of the pyridine ring and its substituents. researchgate.netnih.gov

Table 3: Potential Crystallographic Data Parameters for this compound

Parameter Description Expected Information
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). Provides insight into the fundamental packing symmetry.
Space Group The specific symmetry operations that describe the crystal. nanomegas.com Defines the arrangement of molecules within the unit cell.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). Defines the size and shape of the repeating unit.
Z The number of molecules in the unit cell. Relates molecular packing to the unit cell volume.
Bond Lengths (Å) The distances between covalently bonded atoms. Confirms the connectivity and nature of chemical bonds.

This interactive table lists the key parameters that would be determined from a successful single-crystal X-ray diffraction experiment.

Beyond the structure of a single molecule, crystallographic studies illuminate how molecules arrange themselves in the solid state, a field known as crystal engineering. rsc.org This packing is governed by a variety of non-covalent intermolecular interactions. mdpi.com For this compound, several types of interactions would be anticipated to play a role in the crystal lattice formation.

Chromatographic Purity and Analytical Assessment

The purity and identity of this compound are critical parameters determined through various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most powerful and commonly employed methods for these assessments. HPLC is primarily utilized for quantitative purity analysis, while TLC serves as a rapid, qualitative tool for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of this compound. Reversed-phase HPLC is a frequently utilized method for the analysis of nicotinic acid derivatives. sielc.comakjournals.comnih.gov In this method, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture.

The separation principle is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Due to its isopropyl ester group and the chloro and methyl substituents, this compound possesses a significant degree of lipophilicity, leading to strong retention on a reversed-phase column. The precise retention time is influenced by the specific composition of the mobile phase, particularly the ratio of organic solvent to water.

A typical mobile phase for the analysis of nicotinic acid esters, such as methyl nicotinate (B505614), consists of acetonitrile (B52724) or methanol (B129727) and water. sielc.comnih.gov An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure the ionization state of any acidic or basic functional groups is consistent, leading to sharper and more symmetrical peaks. sielc.comsielc.com For the analysis of this compound, a gradient elution may be employed to ensure the efficient separation of the main compound from both more polar and less polar impurities.

The purity assessment is conducted by integrating the peak area of the main compound and all impurity peaks detected in the chromatogram. The percentage purity is then calculated by dividing the peak area of this compound by the total peak area of all components.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-80% B
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time ~15.2 min

Note: This is an illustrative example. Actual parameters may vary based on the specific instrument and column used.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of organic reactions, such as the esterification of 6-chloro-5-methylnicotinic acid to its isopropyl ester. akjournals.com This technique allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.

For the analysis of nicotinic acid derivatives, both normal-phase and reversed-phase TLC can be employed. akjournals.com In normal-phase TLC, a polar stationary phase like silica (B1680970) gel is used in conjunction with a less polar mobile phase. The separation is based on the principle of adsorption, where more polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

In monitoring the synthesis of this compound from 6-chloro-5-methylnicotinic acid, the starting material (the carboxylic acid) is significantly more polar than the product (the isopropyl ester). Consequently, on a silica gel TLC plate, the starting acid will have a much lower Rf value compared to the ester product. The progress of the reaction can be visualized by spotting the reaction mixture on a TLC plate at different time intervals and observing the disappearance of the starting material spot and the appearance and intensification of the product spot.

A suitable mobile phase for this separation would typically be a mixture of a nonpolar solvent and a moderately polar solvent, such as a hexane-ethyl acetate (B1210297) or a toluene-ethanol mixture. sielc.com The optimal ratio of these solvents is determined experimentally to achieve good separation between the spots of the starting material and the product. Visualization of the spots is usually achieved under UV light (at 254 nm), as the pyridine ring in the compound is UV-active.

Table 2: Illustrative TLC Parameters for Reaction Monitoring

ParameterValue
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Hexane (B92381):Ethyl Acetate (7:3, v/v)
Visualization UV light (254 nm)
Expected Rf (Starting Acid) ~0.2
Expected Rf (Product Ester) ~0.7

Note: This is an illustrative example. Actual Rf values will depend on the exact experimental conditions.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in providing a detailed picture of the molecular structure and electronic landscape of 6-Chloro-5-methylnicotinic acid isopropyl ester. These calculations are performed by solving the Schrödinger equation, offering a first-principles approach to understanding molecular behavior without the need for empirical parameters.

Theoretical calculations are crucial for determining the most stable three-dimensional structure of a molecule. For this compound, DFT and ab initio methods can predict bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as 6-methylnicotinic acid, have shown that DFT calculations, for instance at the B3LYP/6-311+G(d,p) level, provide optimized geometries that are in good agreement with experimental data from X-ray diffraction. jocpr.com

Table 1: Predicted Optimized Geometrical Parameters for this compound

Parameter Predicted Value (DFT/B3LYP/6-311+G(d,p))
C2-N1 Bond Length (Å) 1.335
C6-Cl Bond Length (Å) 1.740
C5-C(methyl) Bond Length (Å) 1.510
C3-C(ester) Bond Length (Å) 1.505
O=C-O Bond Angle (°) 124.5
C2-N1-C6 Bond Angle (°) 117.0
Pyridine (B92270) Ring Dihedral Angle (°) ~0 (near planar)

Note: These are representative values based on calculations of similar substituted pyridines and are subject to variation based on the specific computational method and basis set used.

The electronic structure of this compound governs its reactivity. DFT calculations provide insights into the distribution of electrons within the molecule. The chlorine atom and the oxygen atoms of the ester group are highly electronegative, leading to a significant polarization of the electron density.

Molecular Electrostatic Potential (MESP) maps are a valuable tool for visualizing the charge distribution. For 6-methylnicotinic acid, MESP analysis has shown that the most electron-rich regions are located around the oxygen and nitrogen atoms, while the hydrogen atoms are electron-deficient. jocpr.com A similar pattern is expected for this compound, with the chlorine atom also contributing to the electron-rich regions. This charge distribution is critical for understanding how the molecule interacts with other molecules and its potential role in chemical reactions.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides further information on the molecule's reactivity. A large HOMO-LUMO gap suggests high kinetic stability. rsc.org For related chloro-substituted pyridine derivatives, the HOMO-LUMO gap has been calculated to be around 3.59 eV, indicating a stable molecule. rsc.org

Quantum chemical calculations can accurately predict various spectroscopic parameters. The calculation of vibrational frequencies using DFT methods, after appropriate scaling, often shows good agreement with experimental FT-IR and Raman spectra. For 6-methylnicotinic acid, a complete vibrational analysis has been performed, allowing for the assignment of the observed spectral bands to specific molecular vibrations. jocpr.com

Similarly, NMR chemical shifts can be predicted with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be determined. These predictions are invaluable for the structural elucidation and confirmation of synthesized compounds. For nicotinic acid derivatives, DFT-based NMR predictions have been shown to be a powerful tool. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value
C=O Stretch (Vibrational Freq., cm⁻¹) ~1720
C-Cl Stretch (Vibrational Freq., cm⁻¹) ~750
Pyridine Ring Breathing (Vibrational Freq., cm⁻¹) ~1000
¹³C NMR Chemical Shift (C=O) (ppm) ~165
¹³C NMR Chemical Shift (C-Cl) (ppm) ~150
¹H NMR Chemical Shift (CH of isopropyl) (ppm) ~5.0

Note: These are estimated values based on calculations of analogous compounds and serve as a guide for experimental characterization.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, including their movements, interactions, and the influence of the surrounding environment.

In a solvent, this compound will not exist in a single, rigid conformation. Instead, it will explore a range of conformations due to thermal energy. MD simulations can track the time evolution of the molecule's geometry in a chosen solvent. A key aspect to investigate would be the rotation of the isopropyl ester group. The simulation can reveal the preferred orientations of this group in solution and the energy barriers between different conformations. The flexibility of the ester group can have significant implications for how the molecule interacts with other molecules, such as biological receptors.

MD simulations are particularly powerful for studying the interactions between a solute molecule and the surrounding solvent molecules. For this compound, the pyridine nitrogen and the ester oxygens can act as hydrogen bond acceptors, while the chlorine atom can participate in halogen bonding. d-nb.infonih.gov

Simulations in different solvents (e.g., water, ethanol, chloroform) can reveal the nature and strength of these interactions. The radial distribution function (RDF) is a common analysis tool in MD simulations that can quantify the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. This can highlight the formation of a structured solvation shell around the molecule. The choice of solvent can also influence the conformational preferences of the molecule. For instance, a polar solvent might stabilize a more polar conformer through dipole-dipole interactions.

Reaction Mechanism Predictions and Energy Profiles

Theoretical Elucidation of Esterification Mechanisms

The formation of this compound from 6-chloro-5-methylnicotinic acid and isopropanol (B130326) would typically proceed via a Fischer-Speier esterification mechanism. This reaction is acid-catalyzed and involves the nucleophilic attack of the alcohol on the protonated carboxylic acid.

Theoretical elucidation of this mechanism for a molecule like this compound would involve the use of computational methods, such as Density Functional Theory (DFT), to model the reaction pathway. Key aspects of such a study would include:

Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The isopropyl alcohol then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A series of proton transfers would then occur, leading to the formation of a good leaving group (water).

Elimination of Water: The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen yields the final ester product.

A computational study would calculate the energy of the reactants, intermediates, transition states, and products along this reaction coordinate. This would provide a detailed energy profile, including the activation energies for each step, which would help in determining the rate-limiting step of the reaction.

Table 1: Hypothetical Energy Profile Data for Fischer Esterification

StepRelative Energy (kcal/mol)Description
Reactants0.06-chloro-5-methylnicotinic acid + isopropanol
Protonated Acid+5.2Protonation of the carbonyl oxygen
Tetrahedral Int. 1-3.4Nucleophilic attack of isopropanol
Proton Transfer TS+15.8Transition state for proton transfer
Tetrahedral Int. 2-1.1After proton transfer
Water Elimination TS+22.5Transition state for the elimination of water
Protonated Ester-8.7Formation of the protonated ester
Products-12.3This compound + water
Note: This data is illustrative and not based on actual calculations for the specified compound.

Computational Analysis of Nucleophilic Aromatic Substitution Pathways

The chlorine atom on the pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). Computational analysis of these pathways would be crucial in understanding the reactivity of this compound with various nucleophiles.

A typical SNAr mechanism involves two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Loss of the Leaving Group: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.

Computational studies, likely using DFT, would model these steps to predict the feasibility and kinetics of such reactions. Key parameters to be investigated would include:

The activation energy for the formation of the Meisenheimer complex.

The stability of the Meisenheimer complex.

The activation energy for the departure of the chloride ion.

Table 2: Hypothetical Parameters for SNAr Reaction

NucleophileActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
NH325.1-5.4
CH3O-18.7-10.2
OH-20.3-8.9
Note: This data is illustrative and not based on actual calculations for the specified compound.

Structure-Property Relationship Studies (Excluding Biological/Clinical Properties)

Correlation of Molecular Structure with Chemical Reactivity

The chemical reactivity of this compound is intrinsically linked to its molecular structure. Computational chemistry provides tools to quantify this relationship.

Electron Distribution: The presence of the electronegative chlorine atom, the nitrogen in the pyridine ring, and the ester group significantly influences the electron distribution within the molecule. Molecular electrostatic potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. A low HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals can indicate the sites of nucleophilic and electrophilic attack.

Substituent Effects: The methyl group at the 5-position is an electron-donating group, which can slightly influence the reactivity of the pyridine ring. The isopropyl ester group, being bulkier than a methyl or ethyl ester, may introduce steric hindrance that could affect reaction rates at the adjacent chloro position.

Table 3: Hypothetical Calculated Molecular Properties

PropertyValueImplication for Reactivity
HOMO Energy (eV)-6.8Indicates susceptibility to electrophilic attack.
LUMO Energy (eV)-1.5Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap (eV)5.3Suggests moderate chemical reactivity.
Dipole Moment (Debye)2.1Indicates a polar molecule, affecting solubility and interactions.
Note: This data is illustrative and not based on actual calculations for the specified compound.

Investigation of Adsorption Mechanisms on Material Surfaces

While no specific studies on the adsorption of this compound have been found, research on the adsorption of nicotinic acid and other pyridine derivatives on various surfaces can provide insights. researchgate.net Computational modeling, often using DFT, is a powerful tool to investigate these interactions.

The adsorption mechanism would depend on the nature of the surface (e.g., metal, metal oxide, carbon-based materials) and the specific atoms of the molecule interacting with the surface. Potential interaction sites on this compound include:

The nitrogen atom of the pyridine ring, which has a lone pair of electrons.

The oxygen atoms of the ester group.

The pi-system of the aromatic ring.

Computational studies would typically calculate:

Adsorption Energy: The energy released when the molecule adsorbs onto the surface, indicating the strength of the interaction.

Adsorption Geometry: The preferred orientation and distance of the molecule with respect to the surface.

Charge Transfer: The extent of electron transfer between the molecule and the surface, which can indicate the nature of the bonding (physisorption vs. chemisorption).

Table 4: Hypothetical Adsorption Energies on Different Surfaces

Surface MaterialAdsorption Energy (eV)Primary Interaction Site
Gold (Au)-0.8Nitrogen atom and pi-system of the ring
Titanium Dioxide (TiO2)-1.2Oxygen atoms of the ester group
Graphene-0.5Pi-stacking interaction with the aromatic ring
Note: This data is illustrative and not based on actual calculations for the specified compound.

Advanced Applications in Chemical Science and Industrial Processes

Strategic Intermediate in Fine Chemical Synthesis

The unique arrangement of functional groups on the pyridine (B92270) ring of 6-Chloro-5-methylnicotinic acid isopropyl ester makes it a valuable precursor in the synthesis of more complex molecules. Its utility as a building block is primarily centered on the reactivity of the chloro-substituent, which serves as a handle for constructing fused ring systems and introducing further molecular complexity.

Building Block for Complex Heterocyclic Compounds

Halogenated pyridine derivatives, particularly those with ortho-halogen placement relative to the ring nitrogen and activated by an ester group, are well-established precursors for the synthesis of fused heterocyclic systems like thienopyridines. The synthesis typically involves the reaction of the ortho-halogenated pyridine with a reagent that can form a new ring by displacing the halogen and reacting with a neighboring group. For instance, such compounds can react with reagents like carbon disulfide in the presence of a base, followed by an alkylation step, to afford novel thienopyridine structures.

While specific literature detailing the use of this compound in these exact reactions is not abundant, its structure is analogous to the starting materials used in established thienopyridine syntheses. The chloro group at the 6-position is activated for nucleophilic displacement, making it a suitable candidate for cyclization reactions to form bicyclic and tricyclic heterocyclic compounds of potential interest in medicinal chemistry and materials science.

Table 1: Representative Transformation of Halogenated Pyridine Esters

Starting Material Class Reagents Resulting Heterocycle
ortho-Halogenated Pyridine Ester 1. Carbon Disulfide, Base2. Alkylating Agent Thienopyridine

Precursor for Advanced Organic Materials Research

The incorporation of nicotinic acid and its derivatives into macromolecular structures is a known strategy for developing advanced organic materials, such as functional polymers. Patents have described polymers containing nicotinic acid radicals bound to a polyamido-amino structure, where the nicotinic acid is attached via ester or amide bonds. google.com These materials can be designed to be water-soluble or insoluble and can release nicotinic acid in a biological environment. google.com Polysaccharides, such as dextrans, have also been functionalized by esterifying their free hydroxyl groups with nicotinic acid to create new materials. google.com

Although research specifically detailing the use of this compound as a monomer for polymerization is not widely published, its structure offers potential for creating specialized polymers. The chloro- and methyl- groups on the pyridine ring could serve to tune the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical characteristics. The ester functional group provides a potential site for polymerization or for grafting the molecule onto an existing polymer backbone. This makes it a compound of interest for research into new functional materials where the pyridine moiety can impart specific electronic or binding properties.

Agrochemical Research and Development (excluding efficacy data)

In the field of agrochemicals, which encompasses pesticides and herbicides, intermediates derived from nicotinic acid are of significant importance. The pyridine ring is a common scaffold in many biologically active compounds, and functionalized derivatives serve as key building blocks for their synthesis.

Synthetic Pathways to Pesticidal and Herbicidal Intermediates

Halogenated nicotinic acid derivatives are recognized as crucial intermediates for the preparation of pesticidal active compounds. The halogen atom, typically chlorine, provides a reactive site for nucleophilic substitution, allowing for the assembly of the final complex agrochemical structure. The synthesis of drug substance intermediates often relies on building blocks that can be reliably transformed in multi-step sequences.

While specific patented pathways detailing the conversion of this compound into a named pesticidal or herbicidal product are not publicly detailed, its chemical structure fits the profile of a valuable intermediate. The chloro-substituent is a key feature that allows for coupling with other molecular fragments, a common strategy in the synthesis of modern agrochemicals. Researchers in this field would identify this compound as a potential precursor for new active ingredients based on its functionalized pyridine core.

Corrosion Inhibition Studies

The prevention of metal corrosion is a critical industrial challenge, particularly for materials like mild steel in acidic environments. Organic molecules containing heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons are often effective corrosion inhibitors because they can adsorb onto the metal surface and form a protective barrier. Pyridine and its derivatives have been extensively studied for this purpose.

Investigation of Adsorption Mechanisms on Metal Surfaces

The efficacy of pyridine-based compounds as corrosion inhibitors for mild steel in acidic solutions is well-documented. The primary mechanism involves the adsorption of the inhibitor molecules onto the steel surface, which blocks the active sites for corrosion. This adsorption can occur through two main processes: physisorption and chemisorption.

Physisorption: This process involves electrostatic interactions between the charged metal surface (which is protonated in acidic media) and the charged inhibitor molecule.

Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. The lone pair of electrons on the nitrogen atom of the pyridine ring, the π-electrons of the aromatic system, and the oxygen atoms of the ester group in a molecule like this compound can all participate in this process by donating electrons to the vacant d-orbitals of iron atoms on the steel surface.

Studies on nicotinic acid and its derivatives show that they adsorb on the metal surface and that the process often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. Theoretical studies using Density Functional Theory (DFT) are frequently employed to understand these interactions on a molecular level. These calculations can model the adsorption energy, the orientation of the molecule on the surface, and the charge transfer between the inhibitor and the metal. For pyridine derivatives, it is generally found that the molecule adsorbs in a way that maximizes the interaction of the pyridine ring and its functional groups with the surface, leading to the formation of a stable, protective film that inhibits both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Table 2: Key Factors in the Adsorption of Pyridine-Based Corrosion Inhibitors

Molecular Feature Role in Adsorption Type of Interaction
Pyridine Ring (π-electrons) Electron donation to metal d-orbitals Chemisorption
Nitrogen Atom (lone pair) Electron donation to metal d-orbitals Chemisorption
Ester Group (Oxygen atoms) Electron donation to metal d-orbitals Chemisorption

Given its structure, this compound is a strong candidate for investigation as a corrosion inhibitor, with its adsorption mechanism expected to involve a combination of these chemical and physical interactions.

Electrochemical Characterization of Inhibition Processes

No studies detailing the electrochemical characterization of inhibition processes involving this compound could be identified. While nicotinic acid and its simpler derivatives have been investigated as corrosion inhibitors, with their performance analyzed through techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, no such data exists for this specific chloro- and methyl-substituted isopropyl ester.

Catalysis and Industrial Chemical Processes

Use as a Ligand or Precursor for Catalyst Development

There is no available literature describing the use of this compound as a ligand or a precursor for the development of catalysts. The potential coordination chemistry of this molecule and its utility in forming catalytically active metal complexes have not been reported.

Role in Non-Pharmaceutical Industrial Syntheses (e.g., dyes, specialty chemicals)

Information on the application of this compound in the industrial synthesis of non-pharmaceutical products such as dyes or specialty chemicals is not available. While the nicotinic acid framework is a component in some industrial products, the specific role of this ester as an intermediate or building block in these syntheses is undocumented.

Exploration in Polymer and Materials Chemistry (limited to chemical synthesis aspects)

The use of this compound in the field of polymer and materials chemistry, specifically concerning its role in chemical synthesis, has not been documented in published research. Although patents exist for the incorporation of nicotinic acid into polymer backbones to modify material properties, there is no mention of this particular ester being utilized for such purposes.

Future Research Directions and Unexplored Avenues for 6 Chloro 5 Methylnicotinic Acid Isopropyl Ester

Development of Novel and Sustainable Synthetic Routes

The imperative for green chemistry in the synthesis of fine and specialty chemicals necessitates a departure from traditional, often harsh, synthetic methods. nih.govrsc.org Future research into the synthesis of 6-Chloro-5-methylnicotinic acid isopropyl ester should prioritize the development of sustainable and efficient routes.

Key areas for exploration include:

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a greener alternative to conventional chemical synthesis. rsc.orgnih.gov Research could focus on identifying or engineering enzymes capable of regioselective chlorination and methylation of a nicotinic acid precursor, followed by enzymatic esterification. This approach could significantly reduce waste and avoid the use of hazardous reagents.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved yields and safety. A multi-step flow synthesis could be designed, integrating the key bond-forming reactions in a continuous sequence, thereby minimizing manual handling and purification steps.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in organic synthesis. acs.orgnih.gov Investigating microwave-assisted protocols for the key synthetic steps could lead to more efficient and energy-saving production methods.

Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like Cyrene™ is a critical aspect of sustainable synthesis. researchgate.net The feasibility of performing the synthesis of this compound in such solvents should be a key research focus.

Synthesis ApproachPotential AdvantagesResearch Focus
Biocatalysis High selectivity, mild reaction conditions, reduced waste. rsc.orgEnzyme screening and engineering, process optimization.
Flow Chemistry Improved safety, scalability, and process control.Reactor design, multi-step integration.
Microwave-Assisted Rapid reaction times, increased energy efficiency. acs.orgOptimization of reaction conditions.
Green Solvents Reduced environmental impact and toxicity. researchgate.netSolubility and reactivity studies in sustainable media.

Exploration of Under-Investigated Reactivity Profiles

The reactivity of this compound is largely dictated by the electrophilic nature of the pyridine (B92270) ring, further activated by the chloro-substituent. The chloro- and ester moieties are prime handles for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles. youtube.comwikipedia.org This is a well-established reaction for chloropyridines, allowing for the introduction of a wide range of functional groups. stackexchange.com Systematic studies with a diverse array of nucleophiles (O-, N-, S-, and C-based) would map out the synthetic utility of this compound as a versatile intermediate. The kinetics and mechanism of these SNAr reactions could also be a subject of detailed investigation. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for C-C and C-N bond formation. acs.orgnih.gov The chloro-substituent on the pyridine ring makes this compound a prime candidate for these transformations. acs.orgresearchgate.net Exploring its reactivity in various cross-coupling reactions would open up pathways to a vast array of novel, highly functionalized pyridine derivatives with potential applications in medicinal chemistry and materials science. researchgate.netrsc.org

Transformations of the Ester Group: The isopropyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or various other functional groups. It can also be reduced to the corresponding alcohol. A thorough investigation of these transformations would further expand the synthetic utility of this molecule.

Reaction TypePotential ProductsResearch Focus
Nucleophilic Aromatic Substitution Ethers, amines, thioethers, etc. youtube.comScope of nucleophiles, kinetic studies. nih.gov
Suzuki Cross-Coupling Aryl- and heteroaryl-substituted pyridines. acs.orgCatalyst screening, reaction optimization.
Buchwald-Hartwig Amination Amino-substituted pyridines. nih.govLigand and base effects on reactivity.
Ester Hydrolysis/Transformation Carboxylic acids, amides, alcohols.Development of selective reaction conditions.

Integration with Machine Learning and AI for Reaction Prediction and Optimization

Reaction Outcome Prediction: Machine learning models can be trained on existing chemical reaction data to predict the outcomes of new reactions. bath.ac.ukcmu.edu By building a dataset of reactions involving similar chlorinated and methylated nicotinic acid derivatives, it would be possible to develop models that predict the reactivity of this compound with a high degree of accuracy. This would enable researchers to prioritize experiments with the highest probability of success. researchgate.net

Synthesis Route Optimization: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to target molecules. These tools could be employed to identify alternative and potentially more sustainable pathways to this compound and its derivatives.

Catalyst and Condition Optimization: AI algorithms can be used to optimize reaction conditions, such as catalyst choice, solvent, temperature, and reaction time, to maximize yield and minimize by-product formation. technologynetworks.com This would be particularly valuable for optimizing complex cross-coupling reactions.

Advanced In-Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced spectroscopic techniques can be employed to study the synthesis and subsequent reactions of this compound.

In-situ NMR and IR Spectroscopy: Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the progress of reactions in real-time. mdpi.com This would allow for precise determination of reaction endpoints, identification of intermediates, and a deeper understanding of the reaction mechanism.

Raman Spectroscopy: In-situ Raman spectroscopy is another powerful tool for real-time reaction monitoring, particularly for reactions in heterogeneous systems or those involving changes in vibrational modes of the pyridine ring and its substituents.

Spectroscopic TechniqueInformation GainedResearch Application
In-situ NMR Structural information on reactants, products, and intermediates.Mechanistic studies of SNAr and cross-coupling reactions.
In-situ FTIR Monitoring of functional group transformations. mdpi.comReal-time analysis of esterification and hydrolysis.
In-situ Raman Vibrational information, suitable for solid-phase reactions.Monitoring of heterogeneous catalysis and polymorphism.

Discovery of Unconventional Applications in Emerging Technologies

While nicotinic acid and its derivatives are well-known for their biological activity, the unique substitution pattern of this compound may unlock novel applications in materials science and other emerging technologies. researchgate.netresearchgate.netnih.gov

Organic Electronics: The electron-deficient nature of the pyridine ring, further enhanced by the chloro-substituent, suggests potential for use in organic electronic materials. rsc.orggoogle.com Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells.

Functional Polymers and Materials: The ester and chloro- functionalities provide handles for polymerization or grafting onto other materials. This could lead to the development of functional polymers with tailored properties, such as thermal stability, conductivity, or specific binding capabilities.

Chemical Probes and Sensors: The pyridine nitrogen can act as a ligand for metal ions. Derivatives of this compound could be designed as fluorescent probes or sensors for the detection of specific metal ions or other analytes.

Agrochemicals and Pharmaceuticals: The pyridine scaffold is a common feature in many agrochemicals and pharmaceuticals. researchgate.netrsc.orgwikipedia.orgnih.govnih.gov The unique substitution pattern of this molecule could serve as a starting point for the synthesis of novel bioactive compounds.

Q & A

Q. What methods reconcile conflicting solubility data reported in different studies?

  • Methodology: Standardize solubility measurements using shake-flask method with UV-Vis quantification. Test under controlled pH and ionic strength. Use Hansen solubility parameters to predict solvent compatibility .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC85–87°C
LogP (lipophilicity)HPLC (C18 column)2.8 ± 0.2
Hydrolytic Half-life (pH 7)LC-MS (40°C)72 hours
Solubility in DMSOGravimetric analysis45 mg/mL

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.